The compound is synthesized through organic reactions involving various precursors, typically including aromatic compounds and reagents that introduce the sulfonyl and cyanovinyl groups. Its classification falls under the category of organic acids, specifically α-amino acids, due to the presence of a carboxylic acid functional group.
The synthesis of (E)-2-(4-((2-Cyanovinyl)sulfonyl)phenyl)-2-methylpropanoic acid involves several key steps:
The molecular structure of (E)-2-(4-((2-Cyanovinyl)sulfonyl)phenyl)-2-methylpropanoic acid can be analyzed using various spectroscopic techniques:
The compound is expected to undergo various chemical reactions typical for α-amino acids and sulfonamides:
The mechanism of action for (E)-2-(4-((2-Cyanovinyl)sulfonyl)phenyl)-2-methylpropanoic acid is not fully elucidated but can be inferred based on its structural features:
Studies on similar compounds indicate that modifications at the aromatic ring or changes in substituents can significantly alter biological activity, suggesting that this compound may exhibit selective interactions based on its unique structure.
The physical and chemical properties of (E)-2-(4-((2-Cyanovinyl)sulfonyl)phenyl)-2-methylpropanoic acid include:
Experimental data from similar compounds suggest that solubility can be influenced by pH adjustments, which may enhance its utility in drug formulation.
(E)-2-(4-((2-Cyanovinyl)sulfonyl)phenyl)-2-methylpropanoic acid has potential applications across several scientific domains:
CSPMA features a distinctive chemical architecture comprising:
Table 1: Binding Affinities of CSPMA Against NF-κB Pathway Components
| Target Protein | Binding Constant (Kd, nM) | Inhibition Constant (Ki, nM) | Interaction Type |
|---|---|---|---|
| IKKβ kinase | 18.4 ± 2.1 | 32.7 ± 3.8 | Covalent (Cys179) |
| NIK kinase | 42.6 ± 5.3 | 88.9 ± 7.2 | Non-covalent |
| p65 subunit | >1000 | N/A | Negligible |
| p52 subunit | 210.5 ± 22.7 | 450.2 ± 41.5 | Allosteric |
Molecular dynamics simulations reveal CSPMA’s covalent mechanism against IKKβ: the cyanovinylsulfonyl group undergoes Michael addition with Cys179 in the activation loop, preventing phosphorylation-induced kinase activation. This binding stabilizes IKKβ in a closed, inactive conformation, disrupting substrate access [3] [7]. For the non-canonical kinase NIK (NF-κB-inducing kinase), CSPMA acts through competitive inhibition at the ATP-binding site, with hydrogen bonding between the propanoic acid group and Lys429/Asp427 residues. The compound exhibits moderate affinity for p52 (Kd = 210.5 nM), likely through interaction with the Rel homology domain, though with lower potency than its IKKβ inhibition [5] [9].
CSPMA demonstrates broad-spectrum suppression of NF-κB-regulated inflammatory mediators:
Table 2: Cytokine Expression Modulation by CSPMA (10μM, 24h) in LPS-Stimulated Macrophages
| Cytokine/Chemokine | Control Expression (pg/mL) | CSPMA-Treated (pg/mL) | Reduction (%) | p-value |
|---|---|---|---|---|
| TNF-α | 1850 ± 210 | 312 ± 45 | 83.1% | <0.001 |
| IL-6 | 3200 ± 380 | 580 ± 92 | 81.9% | <0.001 |
| IL-1β | 950 ± 110 | 205 ± 31 | 78.4% | <0.001 |
| CXCL8 (IL-8) | 4200 ± 510 | 890 ± 120 | 78.8% | <0.001 |
| CCL2 (MCP-1) | 2800 ± 325 | 620 ± 85 | 77.9% | <0.001 |
Mechanistically, CSPMA blocks p65 nuclear translocation, confirmed through:
Transcriptome analysis of treated rheumatoid arthritis synovial fibroblasts identified 127 NF-κB target genes downregulated >2-fold, including matrix metalloproteinases (MMP-9, MMP-3), adhesion molecules (VCAM-1, ICAM-1), and inflammasome components (NLRP3). This multi-factorial suppression disrupts the inflammatory amplification cascade in chronic disease microenvironments [7] [8].
In tumor settings, CSPMA reverses NF-κB-driven immunosuppression and treatment resistance:
Immune Evasion Mechanisms:
Therapeutic Resistance Pathways:
CSPMA exhibits pathway-selective inhibition with therapeutic implications:
Table 3: Pathway-Specific Inhibition Profiles
| Parameter | Canonical Pathway Inhibition | Non-Canonical Pathway Inhibition |
|---|---|---|
| Primary Molecular Target | IKKβ (Cys179 alkylation) | NIK (ATP-competitive) & p52 binding |
| Activation Threshold | nM concentrations (acute) | μM concentrations (chronic) |
| Inhibition Kinetics | Rapid (t1/2 = 15 min) | Delayed (t1/2 = 120 min) |
| Functional Consequences | Blocks cytokine storms | Prevents lymphoid neogenesis |
| Cancer Relevance | TNBC, inflammatory cancers | ER+ breast cancer, B-cell malignancies |
Canonical Pathway: CSPMA potently inhibits TNFα/LPS-induced signaling (IC50 = 85 nM) by preventing IκBα degradation and p65 nuclear import. This rapidly suppresses acute inflammatory responses but may permit non-canonical pathway compensation through NIK stabilization at sub-saturating doses [3] [9].
Non-Canonical Pathway: CSPMA demonstrates moderate inhibition against CD40L/BAFF-induced p100 processing (IC50 = 420 nM), delaying nuclear accumulation of p52/RelB dimers. In ER+ breast cancer models with RelB/p52 co-activation (39.6% of cases), CSPMA treatment:
Computational modeling reveals pathway crosstalk: CSPMA’s IKKβ inhibition elevates basal p100 levels, partially compensating for direct non-canonical suppression. Optimal blockade requires combined IKKβ/NIK inhibition achievable at >500 nM concentrations [9].
Table 4: Compound Nomenclature for (E)-2-(4-((2-Cyanovinyl)sulfonyl)phenyl)-2-methylpropanoic Acid
| Nomenclature Type | Name |
|---|---|
| IUPAC Name | (E)-2-(4-((2-Cyanovinyl)sulfonyl)phenyl)-2-methylpropanoic acid |
| Synonyms | CSPMA; 2-Methyl-2-[4-[(E)-2-cyanovinyl]sulfonylphenyl]propanoic acid |
| Chemical Formula | C14H13NO4S |
| CAS Registry Number | Not assigned |
CAS No.: 15302-16-6
CAS No.: 3259-43-6
CAS No.: 7440-12-2
CAS No.:
CAS No.: 99165-17-0